molecular formula C5H9ClO3 B1294514 3-Chloro-2-hydroxypropyl acetate CAS No. 24573-30-6

3-Chloro-2-hydroxypropyl acetate

Cat. No. B1294514
CAS RN: 24573-30-6
M. Wt: 152.57 g/mol
InChI Key: NNIBUEQIBYRALP-UHFFFAOYSA-N
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Patent
US04395561

Procedure details

To a stirred solution of 1.5 g of anhydrous ferric chloride in 612 g (10.02 moles) of glacial acetic acid was added 925 g (10.0 moles) of epichlorohydrin at 20° C. over a period of 10 minutes. The reaction temperature increased to 28° C. The mixture was then heated at 65°-70° C. for 24 hours. The 1H NMR spectrum of the product was identical with that of Example 1. The material was used in the next step.
[Compound]
Name
ferric chloride
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
612 g
Type
reactant
Reaction Step One
Quantity
925 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[CH2:5]([CH:7]1[O:9][CH2:8]1)[Cl:6]>>[C:1]([O:4][CH2:8][CH:7]([OH:9])[CH2:5][Cl:6])(=[O:3])[CH3:2]

Inputs

Step One
Name
ferric chloride
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
612 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
925 g
Type
reactant
Smiles
C(Cl)C1CO1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
28 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated at 65°-70° C. for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
Smiles
C(C)(=O)OCC(CCl)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.